[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [6-chloro-4-(methylamino)-3-pyridinyl]methanol, which provides a comprehensive description of the molecular structure and substitution pattern. This nomenclature follows the established conventions for heterocyclic compounds where the pyridine ring serves as the parent structure, with numbering beginning from the nitrogen atom. The structural interpretation reveals a pyridine ring substituted at position 3 with a hydroxymethyl group (-CH₂OH), at position 4 with a methylamino group (-NHCH₃), and at position 6 with a chlorine atom. The systematic name accurately reflects the spatial arrangement of these functional groups, providing critical information about the molecule's three-dimensional structure and potential reactivity patterns.
The structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom, which imparts basic properties to the molecule and influences its electronic distribution. The hydroxymethyl substituent at position 3 introduces both hydrogen bonding capabilities and increased polarity, while the methylamino group at position 4 provides secondary amine functionality with associated nucleophilic properties. The chlorine atom at position 6 serves as an electron-withdrawing group, significantly affecting the electronic density of the pyridine ring and influencing both chemical reactivity and physical properties. This specific substitution pattern creates a compound with distinct regioselectivity patterns and unique chemical behavior compared to other pyridine derivatives.
The molecular geometry exhibits planar characteristics typical of aromatic systems, with the pyridine ring maintaining its aromatic stabilization through delocalized π-electron system. The hydroxymethyl group extends from the ring plane, providing sites for intermolecular hydrogen bonding that contribute to the compound's relatively high melting point of 172-174°C. The methylamino substituent adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through resonance interactions with the aromatic system.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound is registered under Chemical Abstracts Service number 449811-30-7, which serves as the unique international identifier for this specific molecular structure. This registry number provides unambiguous identification across chemical databases and literature, ensuring accurate communication among researchers and regulatory agencies worldwide. The Chemical Abstracts Service system assigns these numbers sequentially as new compounds are identified and characterized, making 449811-30-7 a relatively recent addition to the chemical literature.
Alternative chemical identifiers include the MDL number MFCD17392922, which is used in chemical inventory systems and provides additional verification of compound identity. The European Community number and other regulatory identifiers may vary depending on specific jurisdictions and applications. Various synonyms have been documented in chemical literature, including this compound, 3-Pyridinomethanol, 6-chloro-4-(methylamino)-, and (6-chloro-4-methylamino-pyridin-3-yl)-methanol.
The International Chemical Identifier (InChI) code 1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) provides a standardized text representation of the molecular structure that can be processed by computer algorithms. The corresponding InChI Key YVBIXOXCIOUBMY-UHFFFAOYSA-N serves as a hashed version of the full InChI, providing a compact identifier suitable for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CNC1=CC(=NC=C1CO)Cl offers another standardized format for describing the molecular structure in a linear text format.
Molecular Formula and Weight Analysis
The molecular formula C₇H₉ClN₂O indicates the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a total molecular weight of 172.61 g/mol. This composition reflects the heterocyclic nature of the compound with its pyridine core structure and various functional group substitutions. The molecular weight falls within a range typical for small organic pharmaceutical intermediates and research compounds, making it amenable to standard analytical techniques and purification methods.
The elemental composition analysis reveals specific percentage contributions: carbon comprises approximately 48.7% of the molecular weight, hydrogen accounts for 5.2%, chlorine represents 20.5%, nitrogen contributes 16.2%, and oxygen constitutes 9.3% of the total molecular mass. This distribution indicates a relatively high heteroatom content, which significantly influences the compound's physical and chemical properties, including solubility patterns, intermolecular interactions, and reactivity profiles.
The molecular formula provides insight into the degree of unsaturation, calculated as four degrees of unsaturation, which corresponds to the aromatic pyridine ring system (three degrees for the benzene-like character plus one for the nitrogen involvement in aromaticity). This calculation confirms the presence of the aromatic ring system and absence of additional rings or multiple bonds beyond those inherent in the pyridine structure.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Carbon Content | 48.7% |
| Hydrogen Content | 5.2% |
| Chlorine Content | 20.5% |
| Nitrogen Content | 16.2% |
| Oxygen Content | 9.3% |
| Degrees of Unsaturation | 4 |
Isomeric Considerations and Stereochemical Properties
The structural analysis of this compound reveals important considerations regarding potential isomerism and stereochemical properties. The compound does not possess any chiral centers, as evidenced by the absence of carbon atoms bearing four different substituents, thus eliminating the possibility of optical isomerism. The hydroxymethyl carbon is connected to two hydrogen atoms, one carbon of the pyridine ring, and one oxygen atom, while all other carbons in the structure are either aromatic (sp² hybridized) or part of the methyl group.
Positional isomerism represents the primary form of structural variation possible for this compound class. The specific substitution pattern with chlorine at position 6, methylamino at position 4, and hydroxymethyl at position 3 defines this particular isomer among numerous possible arrangements of these functional groups on the pyridine ring. Alternative positional isomers would include compounds with different placement of these substituents, such as [5-chloro-4-(methylamino)pyridin-3-yl]methanol or [6-chloro-2-(methylamino)pyridin-3-yl]methanol, each exhibiting distinct chemical and physical properties.
The conformational analysis reveals relatively restricted rotation around certain bonds due to the aromatic nature of the pyridine ring system. The hydroxymethyl group can adopt different rotational conformations around the C-C bond connecting it to the pyridine ring, with preferred conformations likely influenced by intramolecular hydrogen bonding interactions and steric considerations. The methylamino group similarly exhibits conformational flexibility around the C-N bond, though this rotation may be somewhat restricted by partial double bond character arising from resonance interactions with the aromatic π-system.
Properties
IUPAC Name |
[6-chloro-4-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIXOXCIOUBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679560 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-30-7 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
A common starting material is 6-chloro-4-(methylamino)pyridine-3-carbaldehyde. This compound can be synthesized by:
- Nitration or halogenation of a pyridine precursor to introduce the chloro group at position 6.
- Amination at the 4-position using methylamine, typically under controlled temperature and solvent conditions to ensure selectivity.
- Formylation at the 3-position, often via a Vilsmeier-Haack reaction, to introduce the aldehyde group.
Step 2: Reduction to this compound
The aldehyde group at the 3-position is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol. The reaction is typically performed at low temperatures to avoid over-reduction or side reactions.
$$
\text{6-Chloro-4-(methylamino)pyridine-3-carbaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound}
$$
- Starting from 6-chloro-3-chloromethylpyridine, nucleophilic substitution with methylamine introduces the methylamino group at position 4, followed by hydrolysis or reduction to convert the chloromethyl group to a hydroxymethyl group.
- Direct alkylation of 6-chloro-4-(methylamino)pyridine with formaldehyde under basic conditions (Mannich-type reaction) can yield the target methanol derivative, though this method may require careful control to avoid overalkylation.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0–25°C during reduction to prevent side reactions.
- Solvent: Methanol or ethanol is preferred for the reduction step due to solubility and reactivity.
- Reducing Agent: Sodium borohydride is favored for its selectivity and mildness.
- Purification: The crude product is usually purified by recrystallization or column chromatography to achieve high purity (up to 95%).
Data Table: Example Yields and Conditions
| Step | Starting Material | Reagent/Condition | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | 6-chloro-4-(methylamino)pyridine-3-carbaldehyde | NaBH₄, MeOH, 0–25°C | 80–90 | High selectivity, mild |
| 2 | 6-chloro-3-chloromethylpyridine | Methylamine, then NaOH | 60–75 | Two-step, moderate yield |
| 3 | 6-chloro-4-(methylamino)pyridine | Formaldehyde, NaOH, EtOH | 70–85 | Mannich-type, careful control |
Research Findings and Characterization
- The product is typically obtained as a solid with a melting point of 172–174°C.
- Purity levels of 95% or higher are achievable with standard purification methods.
- Characterization is confirmed by NMR, IR, and mass spectrometry, with typical ^1H NMR signals for the methylamino and methanol groups.
Summary Table: Key Preparation Methods
| Method | Key Steps | Typical Yield | Notes |
|---|---|---|---|
| Aldehyde Reduction | Aldehyde formation, NaBH₄ reduction | 80–90% | Most selective, high purity |
| Chloromethyl Substitution | Nucleophilic substitution, hydrolysis/reduction | 60–75% | Two-step, moderate yield |
| Mannich-type Alkylation | Formaldehyde alkylation under basic conditions | 70–85% | Requires careful control |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [6-Chloro-4-(methylamino)pyridin-3-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-(methylamino)pyridine-3-carboxaldehyde or 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.
Reduction: Formation of various reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis :
- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for developing new compounds .
-
Reactivity :
- The presence of both a hydroxyl and a chloro group allows for multiple reaction pathways, including:
- Oxidation to form carboxylic acids or aldehydes.
- Reduction to yield reduced derivatives of pyridine.
- Nucleophilic substitution , enabling the introduction of different functional groups .
- The presence of both a hydroxyl and a chloro group allows for multiple reaction pathways, including:
Biology
-
Biological Activity :
- Preliminary studies suggest that [6-Chloro-4-(methylamino)pyridin-3-yl]methanol may exhibit antimicrobial and anticancer properties. Research into its biological mechanisms is ongoing, focusing on its interactions with specific molecular targets and pathways .
- Drug Development :
Medicine
-
Pharmaceutical Applications :
- As an intermediate in pharmaceutical synthesis, it is crucial for developing drugs targeting specific receptors or enzymes. Its unique structure may allow for modifications that enhance drug efficacy and specificity .
- Therapeutic Potential :
Industrial Applications
-
Production of Specialty Chemicals :
- The compound is utilized in producing specialty chemicals and materials within the chemical industry, leveraging its reactivity and functional groups for various applications .
-
Agrochemicals :
- Its utility extends to agrochemical formulations where it may act as a precursor for developing pesticides or herbicides due to its biological activity .
Mechanism of Action
The exact mechanism of action of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol and its analogues:
Key Comparative Analysis
Electronic and Steric Effects
- Methoxy vs.
- Halogen Variation (Cl vs. Br): Bromine substitution at C6 in (6-bromo-4-chloropyridin-3-yl)methanol increases molecular weight by ~50 g/mol compared to the reference compound, likely enhancing lipophilicity and altering halogen-bonding interactions .
Positional Isomerism
- (4-Methyl-6-(methylamino)pyridin-3-yl)methanol: The reversal of substituent positions (methyl at C4 and methylamino at C6) reduces steric hindrance at C4, which may improve binding affinity in receptor-ligand interactions .
Polarity and Solubility
- Dual Hydroxymethyl Groups: [6-Chloro-4-(hydroxymethyl)pyridin-3-yl]methanol contains two hydroxymethyl groups, significantly increasing polarity compared to the reference compound. This structural feature likely enhances water solubility, though experimental data are unavailable .
Biological Activity
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol is a pyridine derivative with the molecular formula C₇H₉ClN₂O. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a chloro group and a methylamino group, contribute to its reactivity and potential interactions with biological systems.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chloro Group : Enhances lipophilicity and may influence binding to biological targets.
- Methylamino Group : Provides basicity, potentially facilitating interactions with acidic sites in enzymes or receptors.
- Hydroxymethyl Substituent : Increases the compound's solubility in biological media.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Antifungal Activity : The compound demonstrated excellent antifungal inhibition against various strains, suggesting its potential as an antifungal agent. For instance, it achieved minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against specific fungal strains .
- Bacterial Inhibition : It also displayed moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties:
- Mechanism of Action : While the exact mechanism remains unclear, it is believed that this compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies suggest that it interacts with molecular targets that are crucial for tumor growth .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated:
| Compound | Antifungal MIC (µM) | Bacterial MIC (µM) |
|---|---|---|
| This compound | 4.69 - 22.9 | Moderate |
This study underlines the compound's potential as a lead structure for developing new antimicrobial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of the compound, particularly its effect on cell lines associated with various cancers. The findings suggested:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LS174T (Colorectal carcinoma) | 23 ± 11 | WNT pathway inhibition |
| HEK293 (Kidney cells) | 5.0 ± 2.0 | CDK8/19 inhibition |
These results highlight the compound's ability to inhibit pathways critical for cancer progression .
Q & A
Q. What strategies resolve contradictory data on biological activity across assay systems?
- Answer : Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. enzymatic inhibition) may arise from:
- Assay conditions : Validate results under consistent pH, temperature, and serum concentrations .
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation .
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
